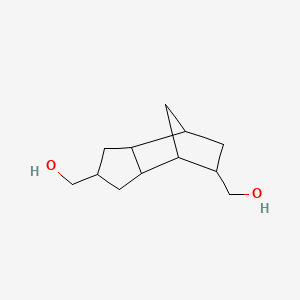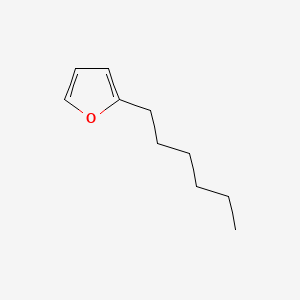
2-Hexylfuran
Vue d'ensemble
Description
2-Hexylfuran is a five-membered heterocyclic aromatic compound . It consists of a furan ring and a hexyl group . It has a molecular formula of C10H16O and an average mass of 152.233 Da .
Synthesis Analysis
The most common method for synthesizing 2-hexylfuran is by the palladium-catalyzed cross-coupling reaction between a haloalkane and a furan derivative . The product can be characterized using various spectroscopic techniques such as NMR, IR, and Mass Spectrometry .Molecular Structure Analysis
The molecular structure of 2-Hexylfuran consists of a furan ring and a hexyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Applications De Recherche Scientifique
Formation in Food Processing
2-Hexylfuran is formed from lipid-derived α,β-unsaturated aldehydes during thermal processing of lipid-rich foods. Amino acids significantly increase its formation, suggesting a complex role in chemical reactions during food preparation (Adams et al., 2011).
Antibiotic Production
2-Heptyl-5-hexylfuran-3-carboxylic acid (HHCA), a related compound, shows promise as a new agricultural antibiotic. Its production is enhanced by controlling oxygen supply, suggesting potential for large-scale synthesis (Xu & Zhong, 2011).
Electronic Properties in Polymers
Poly(3-hexylfuran), a polymer incorporating a hexylfuran moiety, exhibits a narrower band gap than polyfuran. This suggests potential applications in electronic materials due to its altered electronic structure (Wang et al., 1990).
Biomass Conversion to Fuels and Chemicals
2-Hexylfuran derivatives, obtained from biomass conversion, are explored for producing fuels and chemicals. These conversions are crucial for sustainable energy and chemical production (Chernyshev et al., 2017), (Caes et al., 2015).
Medical Applications
While not directly related to 2-hexylfuran, studies on similar furan derivatives reveal potential medical applications, such as in radiology and pharmacology. These studies show how furan derivatives can be important in various biomedical fields (Frenkel et al., 1985).
Food Safety
Compounds like hexanal, closely related to 2-hexylfuran, show potential in improving the safety of minimally processed foods, suggesting a role for furan derivatives in food preservation (Lanciotti et al., 2003).
Propriétés
IUPAC Name |
2-hexylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLCAKKYMZVLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191216 | |
| Record name | 2-Hexylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexylfuran | |
CAS RN |
3777-70-6 | |
| Record name | 2-Hexylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3777-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hexylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXY8B84U4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hexylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-hexylfuran in food chemistry?
A1: 2-Hexylfuran is a volatile compound that contributes to the aroma of cooked meat. It is particularly significant in lamb meat, where it has been identified as a key differentiator between breeds and ages of sheep. [] Studies have shown that the relative intensity of 2-hexylfuran, along with other volatile compounds, can be used to accurately classify lamb samples. [] This highlights the potential of 2-hexylfuran as a marker for meat quality and authenticity.
Q2: Can amino acids influence the formation of 2-hexylfuran in food?
A2: Yes, research indicates that amino acids play a crucial role in the formation of 2-alkylfurans, including 2-hexylfuran, from lipid oxidation-derived α,β-unsaturated aldehydes during the thermal processing of food. [] Specifically, amino acids catalyze the conversion of 2-decenal to 2-hexylfuran under dry-roasting conditions. [] This reaction, which involves radicals and requires an oxidizing environment, demonstrates the complex interplay between amino acids and lipid oxidation products in shaping the flavor profile of cooked foods.
Q3: Beyond food, are there other applications for 2-hexylfuran?
A3: Yes, 2-hexylfuran serves as a valuable precursor in organic synthesis. It plays a crucial role in synthesizing 2-hexyl-5-ethylfuran-3-sulfonic acid (HEFS), a naturally occurring antithrombotic agent found in Eisenia earthworms. [] This highlights the potential medicinal applications of compounds derived from 2-hexylfuran.
Q4: Are there synthetic routes to produce specific imidazole alkaloids using 2-hexylfuran as a starting material?
A4: Yes, research demonstrates the successful use of 2-hexylfuran in a novel synthesis of the imidazole alkaloids glochidine and glochidicine. [] This method utilizes a singlet-oxygen-initiated tandem transformation, reacting 2-hexylfuran with histamine under photooxygenation. [] By carefully selecting the photosensitizer and the conditions for cyclizing the N-acyliminium intermediate, the reaction can be tailored to produce either glochidine or glochidicine selectively. [] This highlights the versatility of 2-hexylfuran as a building block for complex molecules with potential biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596358.png)
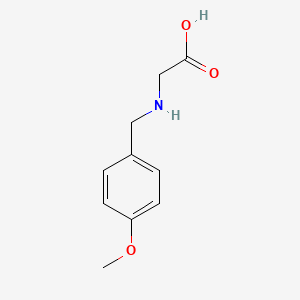
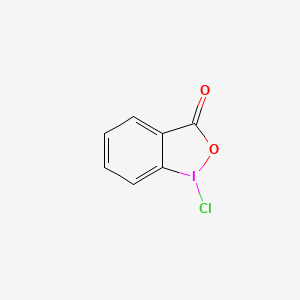


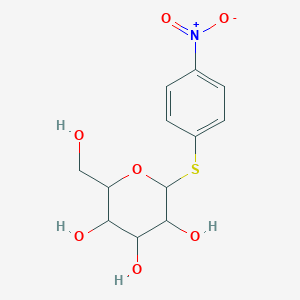




![2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1596372.png)
